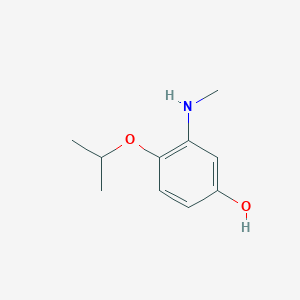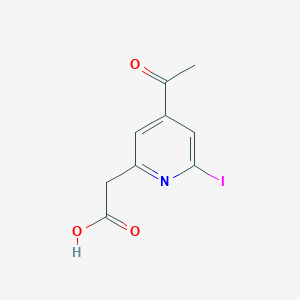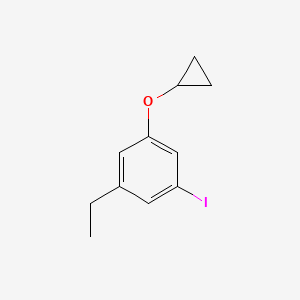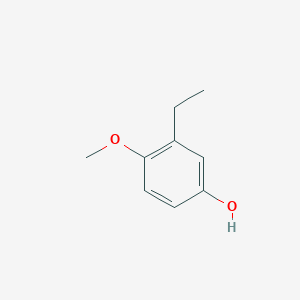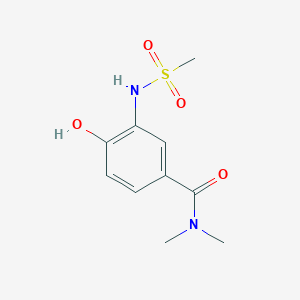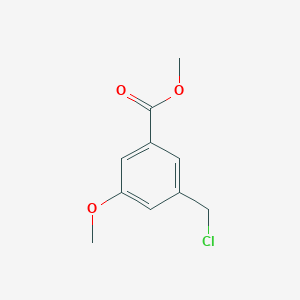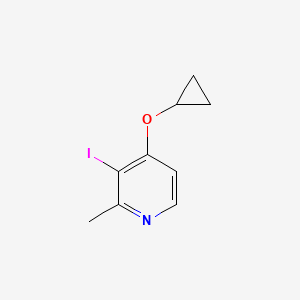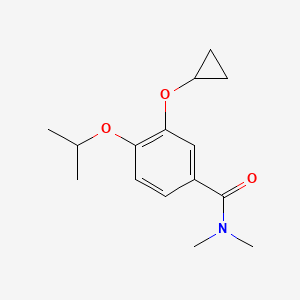
3-Acetamido-5-nitrobenzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE is an organic compound with the molecular formula C8H7ClN2O5S. It is a derivative of benzenesulfonyl chloride, featuring both acetylamino and nitro functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE typically involves the nitration of acetylaminobenzenesulfonyl chloride. The process begins with the acetylation of aminobenzenesulfonyl chloride, followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby improving efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Sulfonamide derivatives: from nucleophilic substitution.
Amino derivatives: from reduction.
Amine derivatives: from hydrolysis.
Aplicaciones Científicas De Investigación
3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in various biochemical processes. The nitro group can undergo reduction, influencing the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
- 4-ACETAMIDOBENZENESULFONYL CHLORIDE
- 5-NITRO-2-ACETAMIDOBENZENESULFONYL CHLORIDE
Comparison: 3-(ACETYLAMINO)-5-NITROBENZENESULFONYL CHLORIDE is unique due to the presence of both acetylamino and nitro groups on the benzene ring, which significantly influences its reactivity and applications. In contrast, similar compounds may lack one of these functional groups, leading to different chemical behaviors and uses.
Propiedades
Número CAS |
88963-76-2 |
|---|---|
Fórmula molecular |
C8H7ClN2O5S |
Peso molecular |
278.67 g/mol |
Nombre IUPAC |
3-acetamido-5-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O5S/c1-5(12)10-6-2-7(11(13)14)4-8(3-6)17(9,15)16/h2-4H,1H3,(H,10,12) |
Clave InChI |
DKRJUDXWAXSQQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=CC(=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14844808.png)
